molecular formula C9H10ClNO3 B1286879 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride CAS No. 93983-01-8

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride

Cat. No.: B1286879
CAS No.: 93983-01-8
M. Wt: 215.63 g/mol
InChI Key: PIVDPBIZDWHINL-UHFFFAOYSA-N
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Description

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is a synthetic organic compound characterized by a benzodioxole ring fused with an aminophenyl group and an acetyl moiety, forming a ketone derivative. Its molecular formula is C₉H₁₀ClNO₃, and it is commonly identified by CAS numbers 38061-34-6 (free base) and 93983-01-8 (hydrochloride salt) . The compound features a 6-amino substitution on the benzodioxole ring, which distinguishes it from other benzodioxolyl ethanone derivatives. It is primarily utilized in research settings, particularly in synthetic chemistry and pharmaceutical studies, though its specific biological or pharmacological roles remain underexplored .

Structurally, the compound shares similarities with substituted cathinones and acetophenone derivatives, owing to its ketone group and aromatic system. The hydrochloride salt form enhances its solubility in polar solvents, a property critical for laboratory applications .

Properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8;/h2-3H,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVDPBIZDWHINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1N)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240161
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride
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Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93983-01-8
Record name Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-, hydrochloride (1:1)
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Record name 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride
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Record name 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride
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Record name 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride
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Preparation Methods

General Synthetic Route

The general synthesis involves the reaction of 6-amino-1,3-benzodioxole with acetyl chloride or acetic anhydride under controlled conditions. The process typically includes the following stages:

  • Formation of the Ketone:

    • The amino group on the benzodioxole reacts with the acetylating agent to form the ketone derivative.
    • Reaction conditions often include solvents like dichloromethane or toluene and may require a base such as triethylamine.
  • Hydrochloride Salt Formation:

    • The resultant ketone is treated with hydrochloric acid to form the hydrochloride salt.
    • This step enhances the solubility and stability of the compound for further applications.

Detailed Synthesis Example

A specific example of the synthesis involves the following reaction conditions:

  • Reactants:

    • 6-amino-1,3-benzodioxole (1 equivalent)
    • Acetyl chloride (1 equivalent)
  • Solvent: Dichloromethane

  • Base: Triethylamine (catalytic)

  • Procedure:

    • Dissolve 6-amino-1,3-benzodioxole in dichloromethane.
    • Add triethylamine and stir at room temperature.
    • Slowly add acetyl chloride dropwise while maintaining stirring.
    • After completion, quench the reaction with water and extract the organic layer.
    • Wash and dry the organic layer over anhydrous sodium sulfate.
    • Concentrate under reduced pressure to obtain crude product.
    • Dissolve crude product in hydrochloric acid to form hydrochloride salt.

Yield and Purity Analysis

The yield of this synthesis method can vary based on reaction conditions but typically ranges from 70% to 85% . The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Step Yield (%) Purity (%)
Formation of Ketone 70-85 >95
Hydrochloride Formation - >98

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their identity and purity:

Chemical Reactions Analysis

Claisen-Schmidt Condensation to Form Chalcones

The ketone group in 1-(6-aminobenzo[d] dioxol-5-yl)ethanone undergoes Claisen-Schmidt condensation with aromatic aldehydes under acidic conditions to yield chalcone derivatives (e.g., 3a-h ) (Fig. 1) .

Reaction Conditions :

  • Catalyst : Ethanol with glacial acetic acid.
  • Procedure : Aldehyde (1 mmol) and ketone (1 mmol) in ethanol are stirred at room temperature for 48 hours. The precipitated chalcone is recrystallized from ethanol.

Key Derivatives :

CompoundR GroupYield (%)Melting Point (°C)Spectral Data (IR, cm⁻¹)
3a Phenyl72.097–991665 (C=O), 1592 (C=C)
3b 4-Chlorophenyl65.0110–1121666 (C=O), 1586 (C=C)
3e 4-Methoxyphenyl82.0104–1061665 (C=O), 1584 (C=C)
3h 3,4-Dimethylphenyl62.0125–1271660 (C=O), 1596 (C=C)

Applications : These chalcones exhibit antimitotic activity via tubulin polymerization inhibition .

Cyclization to N-Phenyl Tetralones

Chalcone derivatives (4a-h ) derived from the parent compound cyclize in the presence of orthophosphoric acid to form N-phenyl tetralones (5a-h ), which are tricyclic quinoline analogs .

Reaction Conditions :

  • Catalyst : Orthophosphoric acid in glacial acetic acid.
  • Procedure : Reflux for 2 hours, followed by extraction with chloroform and recrystallization from ethanol.

Key Products :

CompoundR GroupYield (%)Melting Point (°C)Biological Activity
5a Phenyl65.0132–134Antimitotic (IC₅₀: 0.8–1.2 µM)
5g 4-Methylphenyl70.0131–133Tubulin binding affinity

Mechanism : Intramolecular cyclization via acid-catalyzed dehydration .

Acylation and Alkylation at the Amino Group

The primary amine in the compound participates in nucleophilic substitution reactions. For example, reaction with chloroacetyl chloride forms acetamide derivatives (11 ) .

Reaction Pathway :

  • Thiocyanation : Reaction with ammonium thiocyanate and bromine yields 2-amino-6-thiocyanato benzothiazole (10 ).
  • Acylation : 10 reacts with chloroacetyl chloride to form 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (11 ) .

Applications : Intermediate in synthesizing anti-tubercular agents .

Ruthenium-Catalyzed Deaminative Coupling

The amino group facilitates deaminative C–H alkylation in the presence of ruthenium catalysts (e.g., Ru–H complexes) .

Reaction Conditions :

  • Catalyst : Ru-catecholate complexes.
  • Procedure : Coupling with ketones or amines under reflux in toluene.

Key Observations :

  • Formation of α-alkylated ketones via intramolecular -alkyl migration.
  • Isotope effect studies (Cα KIE = 1.020) confirm a stepwise mechanism involving Ru(IV)-alkyl intermediates .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous NaOH to regenerate the free base (1-(6-aminobenzo[d] dioxol-5-yl)ethanone), which is critical for subsequent reactions .

Procedure :

  • Dissolve in NaOH (pH 7), precipitate with HCl.
  • Recrystallize from ethanol .

Scientific Research Applications

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxolyl Ethanone Derivatives

Compound Name (CAS) Key Structural Differences Pharmacological Targets Solubility/Stability Applications
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride (93983-01-8) 6-amino substitution on benzodioxole; acetyl group Not fully characterized; research chemical Soluble in ethanol, methanol; stable at -20°C Synthetic intermediate, analytical reference
3',4'-Methylenedioxy-N,N-diethylcathinone (Diethylone) (2749303-12-4) Diethylamino group at β-position; benzodioxole fused to cathinone backbone Serotonin/norepinephrine/dopamine reuptake inhibitor (SNDRI) Water-soluble (HCl salt); stable in polar solvents Psychoactive research, neuropharmacology
3,4-Methylenedioxypyrovalerone (MDPV) (687603-66-3) Pyrrolidinyl group at β-position; pentanone backbone Potent dopamine/norepinephrine reuptake inhibitor HCl salt soluble in water, methanol, chloroform Illicit stimulant, CNS studies
1-(2-Amino-4,5-dimethoxyphenyl)ethanone (391251-83-5) Methoxy substitutions at 4,5-positions; amino group at 2-position Uncharacterized; structural analog of hallucinogenic phenethylamines Likely similar solubility to acetophenones Synthetic precursor
N-Cyclohexyl Butylone (Cybutylone) (N/A) Cyclohexylamino group; butanone backbone Presumed SNDRI activity (similar to cathinones) HCl salt form enhances solubility Forensic analysis, designer drug research

Key Structural and Functional Distinctions

Substitution Patterns: The target compound’s 6-amino group on the benzodioxole ring contrasts with methoxy (e.g., 1-(2-Amino-4,5-dimethoxyphenyl)ethanone) or alkylamino substitutions (e.g., Diethylone, MDPV) . This amino group may influence hydrogen-bonding capacity and receptor affinity.

Pharmacological Activity: Cathinone analogs like MDPV and Diethylone exhibit robust CNS stimulation via monoamine reuptake inhibition, whereas the target compound lacks documented psychoactive properties, likely due to its shorter backbone and absence of alkylamino groups .

Solubility and Stability: Hydrochloride salts (e.g., target compound, Diethylone) generally exhibit higher water solubility than free bases, facilitating their use in aqueous reactions or formulations . Stability data for the target compound indicate a ≥1-year shelf life at -20°C in ethanol, comparable to analogs like α-Linolenoyl Ethanolamide .

Research and Regulatory Status

  • Structural Similarity: Computational models (e.g., Tanimoto coefficient) indicate a 0.98 similarity to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, suggesting overlapping synthetic routes but divergent bioactivity .

Biological Activity

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H10ClNO3. It is characterized by a benzodioxole structure linked to an ethanone group, which contributes to its potential biological activities. This compound has garnered attention for its possible antimicrobial and anticancer properties, making it a subject of various studies in the field of medicinal chemistry.

  • Molecular Formula : C9H10ClNO3
  • CAS Number : 93983-01-8
  • Molecular Weight : 201.64 g/mol
  • Physical Form : Solid

Synthesis

The synthesis of this compound typically involves:

  • Reduction of 6-nitrobenzo[d][1,3]dioxole.
  • Introduction of the amino group using reducing agents like palladium on carbon in the presence of hydrogen gas.
  • Formation of the hydrochloride salt by reacting the base with hydrochloric acid to enhance solubility and stability .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that it can induce apoptosis in cancer cell lines through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates. For instance, treatment with this compound resulted in a significant increase in cyclin B levels and a decrease in phosphorylated cdc2, indicating disruption in cell cycle regulation .
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, which may involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action helps facilitate cell death in cancerous cells .

Case Studies and Research Findings

StudyFindings
Research Study 1Demonstrated significant antiproliferative activity against HeLa and A549 cell lines with IC50 values ranging from 30 nM to 43 nM.
Research Study 2Showed that compounds similar to this compound effectively inhibited tubulin polymerization, a critical process for cancer cell division.
Research Study 3Highlighted the role of this compound in activating autophagic processes as a cellular response to stress, potentially counteracting its cytotoxic effects over prolonged exposure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cell cycle regulation and apoptosis.
  • Gene Expression Modulation : It has been suggested that this compound could influence gene expression related to cellular metabolism and survival pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride, and how can reaction yields be optimized?

  • The compound is typically synthesized via Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aldehydes under reflux conditions in ethanol with a base catalyst (e.g., NaOH) . Optimizing yields involves controlling reaction time (10–20 minutes), stoichiometry (equimolar or excess ketone), and purification methods (e.g., ethanol recrystallization). For example, chalcone derivatives synthesized from this compound achieved yields of 74–84% after crystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • 1H NMR is critical for confirming structural integrity. For instance, stereoisomers of related compounds exhibit distinct NMR shifts: the R(-)-enantiomer shows a singlet at δ 3.25 ppm for the methylenedioxy group, while the S(+)-enantiomer displays a doublet at δ 4.10 ppm for the hydroxyl proton . UV/Vis spectroscopy (λmax 219–321 nm) and elemental analysis further validate purity and functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store as a crystalline solid at -20°C under inert conditions to prevent degradation. Stability data indicate ≥5 years when protected from light and moisture . For solutions, ethanol is preferred as a solvent, with stability ≥1 year at -20°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives like 2-amino-1-(benzo[d][1,3]dioxol-5-yl)propan-1-one hydrochloride?

  • Stereoselectivity is achieved via chiral catalysts or enantioselective reduction . For example, NaBH4 reduction of a ketone intermediate produced the 2S(-)-enantiomer with 84% yield, while acid-catalyzed cyclization favored the R(+)-form (74% yield) . Polarimetry and chiral HPLC are essential for enantiomeric excess (ee) validation.

Q. What mechanistic insights explain discrepancies in reaction yields between similar synthetic protocols?

  • Yield variations often arise from solvent polarity , temperature gradients , or catalyst loading . In one study, using 1,4-dibromobutane with K2CO3 in DMF increased pyrrolidine derivative yields to 81%, compared to 74% for analogous reactions in ethanol . Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps .

Q. How do structural modifications of this compound influence biological activity in antimicrobial assays?

  • Pyrazole derivatives synthesized from this compound demonstrated structure-activity relationships (SAR) : electron-withdrawing groups (e.g., -Cl) on the aryl ring enhanced antifungal activity (MIC 0.5 µg/mL), while bulky substituents reduced bioavailability . Docking studies with fungal CYP51 or bacterial gyrase enzymes can rationalize these trends.

Q. What strategies mitigate challenges in purifying hydrochloride salts of aminoketone derivatives?

  • Column chromatography (n-pentane:EtOAc = 10:1) followed by HCl treatment in Et2O efficiently removes byproducts, as shown for N,N-dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride (95% purity) . For hygroscopic salts, lyophilization or vacuum drying is recommended .

Data Contradiction Analysis

Q. Why do reported yields for stereoisomeric derivatives vary across studies?

  • Discrepancies often stem from reducing agent selectivity (e.g., NaBH4 vs. LiAlH4) or acidic workup conditions . For instance, R(-)-2-Amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one Hydrochloride achieved 80% yield with HCl, while milder acids (e.g., acetic acid) resulted in lower yields (65–70%) due to incomplete protonation .

Methodological Recommendations

  • Synthetic Design : Use Amberlyst-15® as a recyclable catalyst for eco-friendly synthesis .
  • Analytical Validation : Combine NMR, HRMS, and X-ray crystallography for unambiguous stereochemical assignment .
  • Biological Testing : Employ standardized MIC assays (CLSI guidelines) and include positive controls (e.g., fluconazole) for antimicrobial studies .

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